

Comparative Sensitivity Analysis: Erythrityl Tetranitrate (ETN) vs. Pentaerythritol Tetranitrate (PETN)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythrityl tetranitrate*

Cat. No.: *B1671062*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensitivity and performance characteristics of two closely related nitrate esters: **Erythrityl tetranitrate** (ETN) and Pentaerythritol tetranitrate (PETN). Both compounds are recognized for their explosive properties and historical use as vasodilators. This document summarizes key quantitative data, outlines experimental protocols for sensitivity testing, and visualizes the shared mechanism of their physiological action.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key sensitivity and performance parameters of ETN and PETN based on available experimental data. It is important to note that sensitivity values can vary depending on the specific experimental setup, crystal form of the material, and sample preparation.

Property	Erythrityl Tetranitrate (ETN)	Pentaerythritol Tetranitrate (PETN)	Key Observations
Impact Sensitivity	Generally considered slightly more sensitive than PETN. [1]	Less sensitive than ETN.	Some studies report the impact sensitivity of ETN to be about the same as PETN. [2] Molten ETN is dramatically more sensitive to impact than its solid form. [3] [4]
Drop Hammer (cm)	14.7 ± 3.4 [3] [5]	20.8 ± 4.0 [5]	Lower drop height indicates higher sensitivity.
BAM Fallhammer (J)	3.6 - 3.79 [2] [6]	~4-5 J (typical)	Lower impact energy indicates higher sensitivity.
Friction Sensitivity	Considered more sensitive than PETN. [1] [7]	Less sensitive than ETN.	The frictional force required for ETN initiation is nearly half that for PETN. [2] Melt-cast ETN is more sensitive to friction than powdered ETN. [8]
BAM Friction (N)	47.7 - 54 [2] [6]	59.5 [5]	Lower force indicates higher sensitivity.
Electrostatic Discharge (ESD) Sensitivity (J)	0.0625 [5] [6]	0.0625 [5]	Both compounds exhibit similar high sensitivity to electrostatic discharge.

Detonation Velocity (m/s)	8,027 - 8,206 (at densities of 1.700-1.722 g/cm ³)[1][2]	8,400 (at a density of 1.76 g/cm ³)[9]	PETN has a slightly higher detonation velocity, indicating greater brisance. The detonation velocity of ETN is about 99% that of PETN under similar test conditions.[10]
Melting Point (°C)	61[1]	141.3[1]	ETN's low melting point allows for melt-casting, but its sensitivity increases significantly in the molten state.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the sensitivity data table. These protocols are based on standardized testing procedures for energetic materials.

Impact Sensitivity Testing (BAM Fallhammer Method)

Objective: To determine the impact energy at which a substance is expected to react (e.g., ignite, explode, or decompose) with a 50% probability.

Apparatus:

- BAM Fallhammer apparatus, consisting of a drop weight, guiding column, anvil, and a sample holder assembly.[8]
- Steel cylinders and guide rings for sample confinement.
- Drop weights of varying masses (e.g., 1 kg, 5 kg, 10 kg).

Procedure:

- A small, measured amount of the test substance (typically around 40 mm³) is placed into the steel cylinder assembly.
- The assembly is placed on the anvil of the fallhammer.
- A drop weight of a specified mass is raised to a known height and released, allowing it to fall and impact the sample.
- The outcome of the impact (reaction or no reaction) is observed. A reaction is typically indicated by an audible report, flame, or smoke.
- The "up-and-down" or Bruceton method is commonly employed, where the drop height is increased after a "no-go" (no reaction) and decreased after a "go" (reaction).
- A series of trials (typically 20-30) is conducted to determine the height at which there is a 50% probability of initiation.
- The impact energy (in Joules) is calculated from the mass of the drop weight and the 50% drop height.

Friction Sensitivity Testing (BAM Friction Apparatus)

Objective: To determine the frictional force at which a substance is expected to react with a 50% probability.

Apparatus:

- BAM Friction Apparatus, which includes a stationary porcelain pin and a movable porcelain plate.[\[11\]](#)
- A loading arm with weights to apply a known force to the porcelain pin.[\[11\]](#)

Procedure:

- A small amount of the test substance (approximately 10 mm³) is spread on the porcelain plate.[\[12\]](#)

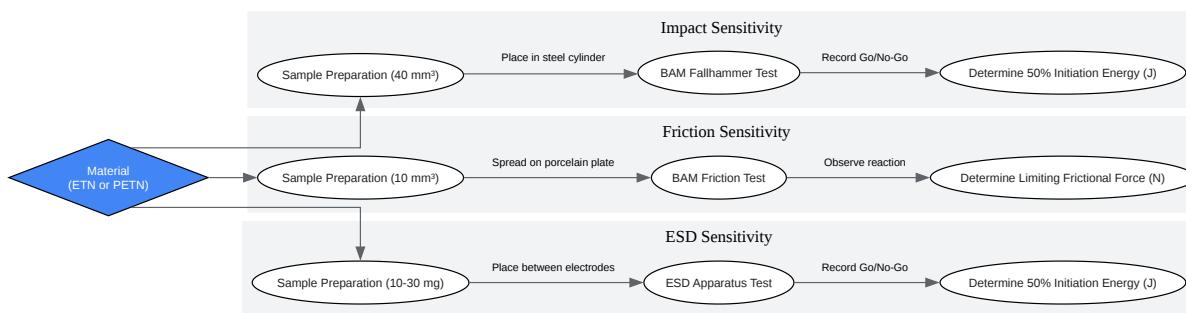
- The porcelain pin is lowered onto the sample, and a specific load is applied via the loading arm.
- The porcelain plate is then moved back and forth under the pin once over a distance of 10 mm.[11][12]
- The outcome (reaction or no reaction) is observed. A reaction is identified by a crackling or popping sound, a flame, or smoke.
- The test is repeated six times at a given load. If no reaction occurs in six trials, the load is increased.
- The lowest load at which a reaction occurs in at least one of the six trials is determined as the friction sensitivity of the substance.[11]

Electrostatic Discharge (ESD) Sensitivity Testing

Objective: To determine the electrostatic energy level required to initiate a reaction in the substance.

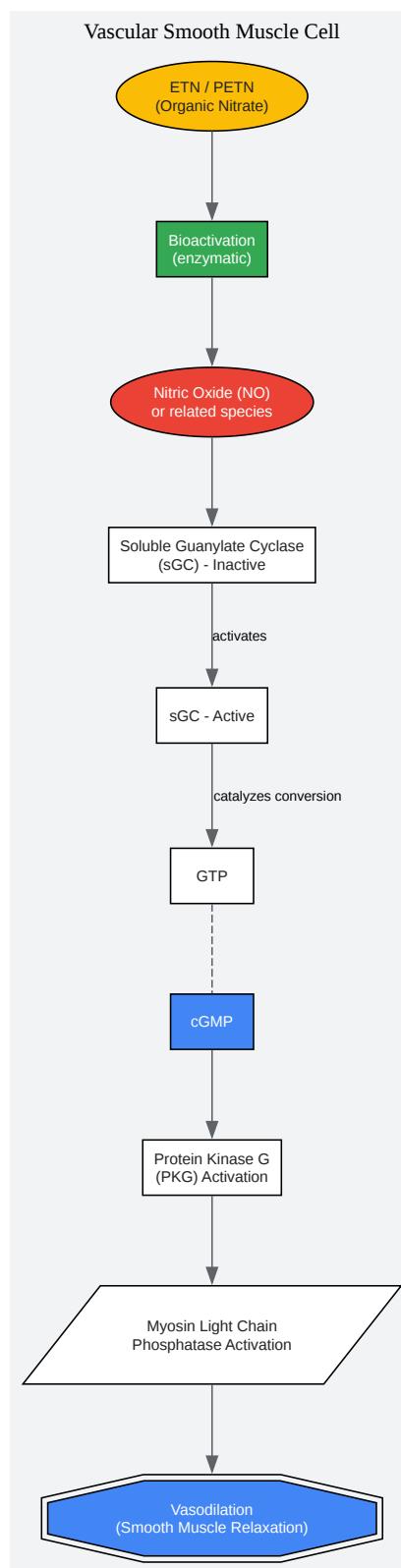
Apparatus:

- An ESD generator capable of delivering a controlled electrical discharge from a capacitor bank.[4]
- A sample holder with two electrodes.
- A system to measure the voltage and capacitance to calculate the discharge energy.


Procedure:

- A small, weighed amount of the test substance (typically 10-30 mg) is placed in the sample holder between the electrodes.
- The capacitor is charged to a specific voltage.
- The stored electrical energy is discharged through the sample via the electrodes.

- The outcome (reaction or no reaction) is observed.
- The test is repeated multiple times at various energy levels using the up-and-down method to determine the energy at which there is a 50% probability of initiation.
- The ESD sensitivity is reported in Joules.


Mandatory Visualizations

The following diagrams illustrate the experimental workflow for sensitivity analysis and the common physiological signaling pathway for ETN and PETN.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the sensitivity of ETN and PETN.

[Click to download full resolution via product page](#)

Caption: Signaling pathway for vasodilation induced by ETN and PETN.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety testing of explosives - Wikipedia [en.wikipedia.org]
- 3. Organic nitrates: update on mechanisms underlying vasodilation, tolerance and endothelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utec-corp.com [utec-corp.com]
- 5. smsenergetics.com [smsenergetics.com]
- 6. researchgate.net [researchgate.net]
- 7. The nitric oxide-soluble guanylate cyclase-cGMP pathway in pulmonary hypertension: from PDE5 to soluble guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fauske.com [fauske.com]
- 9. Structural Biochemistry/Cell Signaling Pathways/Nitric Oxide and CGMP Response - Wikibooks, open books for an open world [en.wikibooks.org]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. utec-corp.com [utec-corp.com]
- 12. etusersgroup.org [etusersgroup.org]
- To cite this document: BenchChem. [Comparative Sensitivity Analysis: Erythrityl Tetranitrate (ETN) vs. Pentaerythritol Tetranitrate (PETN)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1671062#comparative-sensitivity-analysis-of-erythrityl-tetranitrate-and-petn>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com